molecular formula C20H16ClN5O3S B14969529 N-(4-chlorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

N-(4-chlorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B14969529
M. Wt: 441.9 g/mol
InChI Key: UIDQHQRFKQPCMJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that features multiple functional groups, including oxadiazole rings, a chlorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole rings through cyclization reactions involving hydrazides and carboxylic acids. The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions. The final step often involves the formation of the propanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes also require careful consideration of safety and environmental factors.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole rings or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and chlorophenyl-containing amides. Examples are:

  • 5-phenyl-1,3,4-oxadiazole-2-thiol
  • N-(4-chlorophenyl)-2-oxoacetamide

Uniqueness

N-(4-chlorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in other compounds. Its dual oxadiazole rings and chlorophenyl group make it a versatile molecule for various applications.

Properties

Molecular Formula

C20H16ClN5O3S

Molecular Weight

441.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C20H16ClN5O3S/c21-14-6-8-15(9-7-14)22-17(27)10-11-18-23-16(26-29-18)12-30-20-25-24-19(28-20)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,27)

InChI Key

UIDQHQRFKQPCMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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